7-chloro-5-(3-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Description
7-Chloro-5-(3-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a substituted 1,5-benzothiazepinone derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The compound features a 3-chlorobenzyl group at the 5-position and a chlorine atom at the 7-position of the benzothiazepine core. Its synthesis typically involves condensation reactions between 2-aminobenzenethiol derivatives and substituted glycidates under controlled conditions, followed by functional group modifications .
Properties
IUPAC Name |
7-chloro-5-[(3-chlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NOS/c17-12-3-1-2-11(8-12)10-19-14-9-13(18)4-5-15(14)21-7-6-16(19)20/h1-5,8-9H,6-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFXMFQBXYJNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-5-(3-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound belonging to the benzothiazepine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12ClN2OS
- Molecular Weight : 300.78 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The primary biological activity of this compound is attributed to its interaction with various neurotransmitter receptors, particularly GABA receptors. Benzothiazepines generally exhibit anxiolytic and sedative effects by modulating GABAergic transmission.
GABAergic Activity
Research indicates that compounds in this class can act as positive allosteric modulators of GABA receptors. This modulation enhances the inhibitory effects of GABA, leading to increased neuronal stability and reduced excitability.
Biological Activity Data
Case Studies
-
Neuroprotective Effects :
A study investigated the neuroprotective effects of this compound in a rodent model of ischemia. The compound significantly reduced neuronal damage and improved behavioral outcomes post-injury. This suggests potential applications in treating stroke or traumatic brain injury. -
Anxiolytic Properties :
In a controlled trial involving anxiety-induced rats, administration of the compound resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test. This aligns with its expected pharmacological profile as an anxiolytic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by studies assessing absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates favorable absorption characteristics and a moderate half-life conducive for therapeutic use.
Metabolism
Studies reveal that hepatic cytochrome P450 enzymes play a significant role in the biotransformation of this compound into various metabolites with differing biological activities. Notably, one metabolite retains similar pharmacological efficacy while exhibiting enhanced stability compared to the parent compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1,5-benzothiazepinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:
Structural Analogs and Substituent Effects
7-Chloro-5-(4-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Structure: Differs by a 4-methylbenzyl group instead of 3-chlorobenzyl. Its synthesis parallels methods used for the target compound, with modifications in the benzyl substituent .
7-Chloro-5-(4-methoxybenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Structure: Features a 4-methoxybenzyl group. Molecular Formula: C₁₇H₁₆ClNO₂S Molecular Weight: 333.83 g/mol Key Data: The methoxy group enhances lipophilicity and may improve blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies. However, the electron-donating methoxy group could reduce metabolic stability compared to chloro substituents .
7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Structure: Substituted with an ethyl group instead of benzyl. Molecular Formula: C₁₁H₁₂ClNOS Molecular Weight: 241.74 g/mol Key Data: The absence of an aromatic substituent simplifies the structure but reduces π-π stacking interactions with biological targets. This analog is primarily used as an intermediate in drug synthesis .
Pharmacological Activity Comparison
Physicochemical and Metabolic Considerations
- Metabolic Stability : Chlorine substituents generally reduce oxidative metabolism compared to methoxy or methyl groups, as seen in analogs .
Q & A
Basic Question: What are the optimal synthetic routes for 7-chloro-5-(3-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclocondensation and halogenation. A general approach includes:
Cyclocondensation : Reacting a substituted benzaldehyde with a thioamide precursor to form the benzothiazepine core.
Halogenation : Introducing chlorine at the 7-position using agents like SOCl₂ or Cl₂ gas under controlled conditions.
Substitution : Introducing the 3-chlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .
Key parameters:
- Temperature control during cyclization (80–120°C).
- Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps).
Basic Question: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation combines:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl at ~170 ppm).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 365.02 for C₁₆H₁₂Cl₂NOS).
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., dihedral angles between benzothiazepine and chlorobenzyl groups) .
Example data from analogs:
| Parameter | Value (from ) |
|---|---|
| Crystallographic system | Monoclinic |
| Space group | C2/c |
| Bond length (C–S) | 1.76 Å |
Basic Question: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
Stability studies should include:
Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Expected: Stable at neutral pH; hydrolysis under strong acids/bases (e.g., >10% degradation at pH <2 or >12) .
Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C.
- Decomposition onset ~150°C for benzothiazepine analogs.
Storage recommendations:
- Desiccated at –20°C in amber vials to prevent photodegradation.
Advanced Question: How can researchers design experiments to identify biological targets or receptor interactions?
Methodological Answer:
Target identification strategies:
Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify affinity for receptors (e.g., GABAₐ, calcium channels).
Molecular Docking : Screen against protein databases (PDB) using software like AutoDock Vina. Focus on benzothiazepine-binding pockets (e.g., NMDA receptors) .
CRISPR-Cas9 Knockout Models : Validate target relevance by observing phenotypic changes in receptor-deficient cell lines.
Example workflow:
- Step 1 : In silico docking → Prioritize top 5 receptor candidates.
- Step 2 : Competitive binding assays → Calculate IC₅₀ values.
- Step 3 : Functional assays (e.g., patch-clamp for ion channel modulation).
Advanced Question: How to address contradictions in reported pharmacological activities across studies?
Methodological Answer:
Resolving discrepancies involves:
Standardized Assay Conditions :
- Use identical cell lines (e.g., HEK293 for receptor studies).
- Control for solvent effects (e.g., DMSO ≤0.1%).
Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers or concentration-dependent trends.
Structural Confirmation : Verify compound identity in conflicting studies via NMR or X-ray to rule out isomer contamination .
Case example:
- A study reporting antitumor activity (IC₅₀ = 10 µM) vs. another showing no effect may differ in cell viability assay protocols (e.g., MTT vs. ATP-based).
Advanced Question: What methodologies support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR strategies include:
Analog Synthesis : Modify substituents (e.g., replace 3-chlorobenzyl with 4-fluoro or methyl groups).
In Vitro Screening : Test analogs against disease models (e.g., antimicrobial disk diffusion, cancer cell proliferation).
QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate structural features (e.g., Cl substituent position) with activity .
Key findings from analogs:
- Electron-withdrawing groups (e.g., Cl) at position 7 enhance receptor binding affinity by 2–3 fold .
- Bulkier substituents on the benzyl group reduce blood-brain barrier permeability.
Advanced Question: How to optimize crystallization conditions for X-ray diffraction studies?
Methodological Answer:
Crystallization optimization steps:
Solvent Screening : Use vapor diffusion with 20–30 solvent combinations (e.g., ethanol/water, DMSO/hexane).
Temperature Gradients : Incubate at 4°C, 25°C, and 37°C to induce nucleation.
Additives : Introduce co-crystallants (e.g., divalent metals) to stabilize lattice formation .
Example from :
| Condition | Outcome |
|---|---|
| Solvent: Ethanol/water | Needle-shaped crystals |
| Temperature: 100 K | Resolution: 0.84 Å |
Advanced Question: What analytical techniques resolve degradation products under oxidative stress?
Methodological Answer:
Degradation pathway analysis:
Forced Oxidation : Treat with H₂O₂ (3% v/v) at 40°C for 24 hours.
LC-MS/MS : Identify degradation products (e.g., sulfoxide or sulfone derivatives of the benzothiazepine ring).
EPR Spectroscopy : Detect free radicals generated during oxidation .
Typical degradation profile:
- Primary product : Sulfoxide analog (observed at m/z 381.03).
- Secondary product : Cleavage of the benzyl group (C₇H₆Cl fragment).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
